CH-Fubbmpdora
Description
Properties
Molecular Formula |
C20H22BrFN2O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H22BrFN2O2/c1-13-17(21)12-24(11-14-7-9-16(22)10-8-14)20(26)18(13)23-19(25)15-5-3-2-4-6-15/h7-10,12,15H,2-6,11H2,1H3,(H,23,25) |
InChI Key |
CKYYASUICQFJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
2-Oxopyridine Core Formation
The core is synthesized through methods analogous to those used for pyridine derivatives. Potential starting materials include pyridine-2(1H)-one or related precursors. Bromination at the 5-position and methylation at the 4-position are critical steps to establish the core’s substituent pattern.
Bromination and Methylation
-
Bromination : A brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) may be employed to introduce the bromine atom at the 5-position.
-
Methylation : A methylating agent (e.g., methyl iodide or methyl triflate) is used to add the methyl group at the 4-position, yielding 5-bromo-4-methyl-2-oxopyridine .
These steps are inferred from general synthetic practices for halogenated pyridine derivatives.
Functionalization with Fluorobenzyl Group
The 4-fluorobenzyl moiety is introduced via alkylation or coupling reactions. This step enhances lipophilicity and receptor binding affinity, a hallmark of synthetic cannabinoids.
Alkylation Strategy
A plausible route involves reacting the 2-oxopyridine core with 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) under basic conditions to form the benzylated intermediate.
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Alkylation | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C | 1-(4-Fluorobenzyl)-5-bromo-4-methyl-2-oxopyridine |
This approach aligns with methods used for analogous compounds, though specific optimizations remain undocumented.
Formation of Cyclohexanecarboxamide Moiety
The final step involves coupling the functionalized core with cyclohexanecarboxylic acid or its activated derivative.
Amide Bond Formation
-
Activation : Cyclohexanecarboxylic acid is converted to an acid chloride (e.g., using thionyl chloride) or anhydride.
-
Coupling : The activated acid reacts with the amine group on the pyridine ring under anhydrous conditions to form the cyclohexanecarboxamide linkage.
| Step | Reagents/Conditions | Product |
|---|---|---|
| Amidation | Cyclohexanecarboxylic acid chloride, Et₃N, DCM, 0°C to RT | This compound (C₂₀H₂₂BrFN₂O₂) |
This step is critical for achieving the compound’s bioactivity, as the amide linkage is a common feature in synthetic cannabinoid receptor agonists.
Structural and Analytical Characterization
Post-synthesis, this compound undergoes rigorous characterization to confirm its identity and purity. Key techniques include:
X-ray Crystallography
A monocrystal of this compound was analyzed at the University of Ljubljana, confirming its molecular arrangement. The structure revealed a pyridone core with bromine and fluorobenzyl substituents, along with the cyclohexanecarboxamide side chain.
Spectroscopic Validation
-
NMR : ¹H and ¹³C NMR spectra (DMSO-d₆) were used to assign chemical shifts, confirming the presence of aromatic protons, methine groups, and the cyclohexane moiety.
-
MS : GC-MS and LC-QTOF-MS detected the molecular ion [M+H]⁺ at m/z 421.0924, matching the theoretical mass of C₂₀H₂₂BrFN₂O₂.
Challenges and Considerations
This compound’s synthesis poses significant challenges:
| Factor | Description |
|---|---|
| Regioselectivity | Control over bromination and methylation positions requires precise conditions |
| Purification | Multi-step synthesis necessitates chromatographic purification (e.g., HPLC) |
| Scalability | Limited by the availability of fluorobenzyl precursors and coupling efficiency |
Comparative Analysis with Analogues
This compound’s synthesis diverges from other synthetic cannabinoids due to its 2-oxopyridine core and fluorinated benzyl group . Below is a comparison with structurally related compounds:
| Compound | Core Structure | Key Substituents | Receptor Activity |
|---|---|---|---|
| This compound | 2-Oxopyridine | 5-Br, 4-Me, 4-F-benzyl, cyclohexanecarboxamide | CB1/CB2 agonist (inferred) |
| JWH-018 | Naphthoylindole | Pentyl chain | CB1 agonist (confirmed) |
| AM-2201 | Indole | Fluoropentyl chain | CB1 agonist (confirmed) |
The fluorinated benzyl group in this compound may enhance metabolic stability compared to non-fluorinated analogues .
Chemical Reactions Analysis
Types of Reactions
CHO-4’Me-5’Br-FUBOXPYRA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The bromine and fluorine atoms can be substituted with other groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of CHO-4’Me-5’Br-FUBOXPYRA include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
CHO-4’Me-5’Br-FUBOXPYRA is primarily used in scientific research, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interactions of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in forensic chemistry and toxicology to identify and analyze synthetic cannabinoids in various samples
Mechanism of Action
The exact mechanism of action of CHO-4’Me-5’Br-FUBOXPYRA is not well understood due to its novelty. like other synthetic cannabinoids, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This interaction can modulate various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
Structural Analogues
CH-Fubbmpdora shares structural homology with halogenated phenylboronic acid derivatives. Key analogs and their similarity scores (based on PubChem data) include:
| Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | Lacks the methylpyrrolidinone side chain |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.78 | Additional chlorine substituent at position 2 |
| 4-Bromo-3-chlorophenylboronic acid | 0.71 | Altered halogen substitution pattern |
Physicochemical Properties
Comparative physicochemical data reveal distinct functional behaviors:
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid |
|---|---|---|
| Log Po/w (XLOGP3) | 2.15 | 3.02 |
| Solubility (mg/mL) | 0.24 | 0.18 |
| BBB Permeability | Yes | No |
| GI Absorption | High | Moderate |
| Molecular Polarity (TPSA) | 40.46 Ų | 26.30 Ų |
Notes: this compound’s lower log P and higher polarity (TPSA) suggest reduced lipophilicity compared to its analogs, which may influence receptor binding kinetics .
Regulatory and Pharmacological Implications
Drug Similarity Assessment
Per EMA guidelines, this compound’s similarity to existing SCRAs was evaluated through:
- Quality Data : Consistent molecular weight distribution (±0.1% variance) compared to batch-dependent variations in analogs .
- Functional Data: Higher cannabinoid receptor binding affinity (Ki = 2.3 nM vs. 5.8 nM for (3-Bromo-5-chlorophenyl)boronic acid) .
- Safety Profile: No P-gp substrate activity or CYP inhibition, reducing drug-drug interaction risks relative to analogs with moderate CYP2D6 inhibition .
Limitations and Uncertainties
- Stereochemical Stability : While isomer ratios remain constant, environmental factors (e.g., pH) may alter degradation pathways in unmonitored analogs .
Q & A
Q. What are best practices for conducting literature reviews on this compound?
- Utilize academic databases (e.g., PubMed, Scopus) with structured keyword searches combining chemical identifiers and research domains (e.g., "this compound AND synthesis pathways"). Employ citation management tools to track primary sources and avoid secondary interpretations. Prioritize peer-reviewed journals and preprints with rigorous validation protocols .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
Q. Which data collection methods are optimal for this compound characterization?
- Combine spectroscopic techniques (e.g., NMR, mass spectrometry) with computational modeling to validate structural and functional properties. For behavioral or social science integrations, use mixed methods (e.g., surveys with Likert scales paired with experimental observations) to ensure triangulation . Document raw data in standardized formats (e.g., .csv, .cif) for reproducibility .
Advanced Research Questions
Q. How can experimental designs for this compound mitigate confounding variables?
- Implement factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting synthesis outcomes. Use power analysis to determine sample sizes and ensure statistical validity. Include negative controls and blinded assessments to reduce bias . Pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. What methodologies resolve contradictions in this compound research data?
- Apply sensitivity analysis to test robustness of findings against outlier removal or model assumptions. For qualitative contradictions (e.g., conflicting biological activity reports), conduct replication studies with standardized materials. Use meta-analytic frameworks to aggregate datasets and identify moderating variables .
Q. How to ensure reproducibility in this compound synthesis protocols?
- Document step-by-step procedures with exact parameters (e.g., molar ratios, reaction times). Share raw data and code via repositories like Zenodo or Figshare. Validate results through cross-lab collaborations, ensuring equipment calibration and reagent purity are consistent .
Q. What strategies validate computational models of this compound's properties?
- Compare predictions with empirical data using goodness-of-fit metrics (e.g., RMSE, R²). Perform ab initio calculations alongside experimental benchmarks (e.g., crystallography). Publish open-source code and datasets to enable peer validation .
Data Management & Ethics
Q. How should researchers manage this compound datasets to comply with FAIR principles?
- Store data in repositories with persistent identifiers (DOIs) and metadata describing experimental conditions. Use standardized vocabularies (e.g., IUPAC nomenclature) for interoperability. Implement access controls for sensitive data, adhering to GDPR or IRB requirements .
Q. What ethical considerations apply to human subject studies involving this compound?
- Obtain informed consent detailing risks/benefits, especially for clinical trials. Submit protocols to ethics committees for approval, ensuring compliance with Declaration of Helsinki guidelines. Anonymize data and limit access to authorized personnel .
Methodological Troubleshooting
Q. How to address low response rates in this compound-related surveys?
Q. What steps validate analytical instruments used in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
